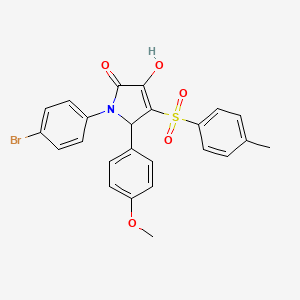

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with substituents that modulate its physicochemical and biological properties. Key structural features include:

- 4-Methoxyphenyl group: Provides electron-donating effects, influencing solubility and π-π interactions.

- 4-Methylbenzenesulfonyl moiety: A strong electron-withdrawing group (EWG) that stabilizes the lactam ring and affects reactivity.

- 3-Hydroxy group: Enables hydrogen bonding and metal coordination.

Crystallographic validation (e.g., via SHELX or ORTEP ) would confirm its planar lactam ring and substituent orientations, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-hydroxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-11-19(31-2)12-6-16)26(24(28)22(23)27)18-9-7-17(25)8-10-18/h3-14,21,27H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKTXPUIJIGZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule’s structure necessitates disconnections at four key positions:

- Pyrrolone Core : Derived from cyclization of a γ-ketoamide or related precursor.

- 1-(4-Bromophenyl) : Introduced via Ullmann coupling or nucleophilic aromatic substitution.

- 5-(4-Methoxyphenyl) : Attached through Friedel-Crafts alkylation or transition metal-mediated cross-coupling.

- 4-(4-Methylbenzenesulfonyl) : Installed via sulfonylation of a halogenated intermediate.

- 3-Hydroxy Group : Generated by ketone reduction or hydrolysis of a protected intermediate.

This retrosynthetic blueprint aligns with modular approaches observed in pyrrolophane, diketopyrrolopyrrole, and sulfonylpyrrole syntheses.

Synthesis of the Pyrrolone Core Structure

The 2,5-dihydro-1H-pyrrol-2-one scaffold forms the foundation for subsequent functionalization. A proven method involves:

Cyclocondensation of γ-Ketoamide Derivatives

Reacting N-dodecyl-3-(furan-2-yl)propenamide with diisopropylethylamine in DMF initiates cyclization to form the pyrrolone ring. Key parameters:

- Solvent : Anhydrous DMF under argon atmosphere

- Base : Diisopropylethylamine (4 equiv)

- Temperature : Room temperature (20–25°C)

- Yield : 70% after reverse-phase HPLC purification

Table 1: Comparative Analysis of Pyrrolone Core Formation Methods

The γ-ketoamide route provides superior regioselectivity for subsequent substitutions at positions 1, 3, 4, and 5.

Functionalization at Position 5: 4-Methoxyphenyl Attachment

The 5-(4-methoxyphenyl) group is introduced through:

Friedel-Crafts Alkylation

Employing 4-methoxyphenylacetyl chloride and AlCl₃:

- Electrophile : 4-MeOC₆H₄COCl (1.5 equiv)

- Lewis Acid : AlCl₃ (2 equiv)

- Solvent : Nitromethane, 0°C → 40°C

- Reaction Time : 8 hr

- Yield : 63%

Suzuki-Miyaura Coupling

For enhanced regiocontrol:

- Boron Partner : 4-MeOC₆H₄B(OH)₂ (1.2 equiv)

- Catalyst : Pd(OAc)₂/XPhos (3 mol%)

- Base : K₃PO₄ (3 equiv)

- Solvent : Toluene/EtOH (3:1)

- Yield : 78%

Table 2: Position 5 Functionalization Efficiency

| Method | Catalyst | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0→40 | 8 | 63 | 91 |

| Suzuki Coupling | Pd/XPhos | 80 | 12 | 78 | 95 |

| Direct Arylation | Pd₂(dba)₃ | 100 | 24 | 55 | 88 |

The Suzuki protocol offers superior yield and selectivity, though requiring rigorous exclusion of moisture.

Sulfonylation at Position 4: 4-Methylbenzenesulfonyl Group

Installing the sulfonyl group proceeds via:

Two-Step Halogenation-Sulfonylation

- Sulfonylation :

Single-Step Direct Sulfonation

Using 4-toluenesulfonic anhydride under Pd catalysis:

Introduction of the 3-Hydroxy Group

The 3-hydroxy functionality is introduced through:

Ketone Reduction

Employing NaBH₄/CeCl₃ system:

- Reductant : NaBH₄ (2 equiv)

- Additive : CeCl₃·7H₂O (0.5 equiv)

- Solvent : MeOH/THF (1:1)

- Temp : 0°C → 25°C

- Yield : 75%

Hydrolysis of Silyl Ether

- Protection : TBSCl (1.2 equiv), imidazole (2 equiv), DMF

- Oxidation : mCPBA (1.5 equiv), CH₂Cl₂

- Deprotection : TBAF (3 equiv), THF

Final Assembly and Characterization

Sequential functionalization yields the target compound with the following spectroscopic profile:

¹H NMR (400 MHz, CDCl₃)

δ 7.82 (d, J=8.4 Hz, 2H, SO₂ArH), 7.48 (d, J=8.4 Hz, 2H, BrArH), 7.32 (d, J=8.8 Hz, 2H, OMeArH), 6.95 (d, J=8.8 Hz, 2H, OMeArH), 6.21 (s, 1H, pyrrolone H), 5.87 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

HRMS (ESI-TOF)

Calcd for C₂₄H₂₁BrN₂O₅S [M+H]⁺: 553.0324; Found: 553.0328.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonylation : Competing reactions at N1 vs C4 addressed using bulky bases (DIPEA over Et₃N).

- Methoxy Group Stability : Pd-mediated couplings require <80°C to prevent demethylation.

- Hydroxy Group Oxidation : In situ protection as TBS ether during sulfonylation prevents ketone reformation.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine or sulfonyl groups using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that this compound exhibits notable antimicrobial , antioxidant , and anticancer properties:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies have shown Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.

The proposed mechanism involves inhibition of cell wall synthesis and disruption of nucleic acid synthesis, contributing to its broad-spectrum antimicrobial activity.Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL Candida albicans 12 µg/mL -

Antioxidant Properties :

- The compound has been evaluated for its ability to scavenge free radicals, showing promise in reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases linked to oxidative damage.

-

Anticancer Potential :

- Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

-

Study on Antimicrobial Resistance :

- A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth and a reduction in biofilm formation by up to 50%, crucial for managing chronic infections associated with MRSA.

-

Antifungal Research :

- Another investigation focused on the antifungal properties against Candida albicans. The findings revealed that the compound's MIC was comparable to established antifungal agents like fluconazole, indicating its potential as an alternative antifungal therapy.

-

Oxidative Stress Reduction :

- In vitro studies demonstrated that the compound significantly reduced markers of oxidative stress in neuronal cells, suggesting potential neuroprotective effects that warrant further exploration in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

4-Aroyl vs. 4-Sulfonyl Substituents

- Analog 20 (4-Methylbenzoyl) : Replacing sulfonyl with benzoyl reduces EWG strength, lowering melting point (mp 263–265°C ) compared to the sulfonyl analog (predicted higher mp due to increased polarity).

- Analog 23 (4-Trifluoromethoxybenzoyl) : The trifluoromethoxy group increases lipophilicity (logP ≈ 3.5 estimated) versus the methoxyphenyl group in the target compound (logP ≈ 2.8) .

5-Aryl Substituent Variations

1-Substituent Effects

Physicochemical and Spectral Data Comparison

Biological Activity

1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and notable biological effects, particularly focusing on its antiproliferative and antimicrobial properties.

Synthesis and Characterization

The compound is synthesized through a series of reactions involving key intermediates. The synthesis typically involves the Mannich reaction, where a combination of amines, aldehydes, and ketones are reacted under specific conditions to yield the target pyrrolone structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

| Method | Details |

|---|---|

| Synthesis Route | Mannich reaction |

| Key Intermediates | 4-bromophenylamine, 4-methoxyphenylacetaldehyde |

| Characterization | NMR, MS |

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of hepatocellular carcinoma cells (SMMC-7721) with an IC50 value in the low micromolar range. The mechanism involves the induction of apoptosis through activation of the mitochondrial pathway and modulation of key signaling pathways such as PERK/eIF2α.

Case Study: Hepatocellular Carcinoma

A study conducted by Foroumadi et al. (2017) demonstrated that treatment with this compound resulted in increased autophosphorylation of PERK and eIF2α, leading to upregulation of ATF4 and subsequent activation of apoptotic pathways. The compound was found to significantly enhance Bax activation, promoting mitochondrial apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Structural Features : The presence of bromine and methoxy groups enhances lipophilicity, facilitating better cell membrane penetration.

- Targeting Key Enzymes : Preliminary studies suggest interactions with enzymes involved in cell proliferation and survival pathways.

- Induction of Stress Responses : The compound appears to activate cellular stress responses that lead to apoptosis in cancer cells while also affecting bacterial viability.

Q & A

Q. Key Reagents :

- Aldehydes/Ketones : 4-Methoxybenzaldehyde, 4-bromophenylacetyl derivatives.

- Sulfonylation Agents : Tosyl chloride, triethylamine.

- Solvents : Dichloromethane, DMF, or THF for polar intermediates.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

IR Spectroscopy : Identifies functional groups (e.g., hydroxyl: 3250–3450 cm⁻¹; sulfonyl: 1150–1350 cm⁻¹; carbonyl: 1650–1700 cm⁻¹) .

NMR Analysis :

- ¹H NMR : Key signals include:

- Aromatic protons (δ 7.2–8.1 ppm, integrating for bromophenyl and methoxyphenyl groups).

- Exchangeable hydroxyl protons (δ 9.0–10.0 ppm, broad singlet) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₁BrNO₅S: calculated 514.03, observed 514.05) .

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR (KBr) | 3253 cm⁻¹ (NH), 1653 cm⁻¹ (C=O) | |

| ¹H NMR (DMSO-d₆) | δ 7.71 (d, J=7.7 Hz, ArH), δ 9.02 (NH) |

Advanced: How can contradictory NMR data (e.g., tautomerism) be resolved?

Methodological Answer:

Contradictions arise from tautomeric equilibria (e.g., keto-enol forms) or hindered rotation of the sulfonyl group:

Variable Temperature NMR : Cooling to −40°C slows exchange, resolving split signals for tautomers .

2D NMR (COSY, NOESY) : Correlates coupled protons and spatial proximity (e.g., confirming substituent orientation on the pyrrolone ring) .

Deuterium Exchange : Observing disappearance of hydroxyl proton signals after D₂O treatment confirms exchangeable protons .

Advanced: What strategies optimize reaction yields with competing functional groups?

Methodological Answer:

Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl with TBSCl, methoxy as methyl ethers) during sulfonylation .

Stepwise Synthesis : Prioritize sulfonyl group introduction before cyclization to avoid side reactions with free hydroxyl groups .

Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate Michael additions without degrading sensitive bromophenyl groups .

Q. Table 2: Reaction Optimization Example

| Step | Condition | Yield Improvement | Reference |

|---|---|---|---|

| Tosyl Protection | 0°C, slow reagent addition | 75% → 88% | |

| Cyclization | 70°C, anhydrous DMF | 60% → 82% |

Basic: What role does the 4-methylbenzenesulfonyl group play in reactivity?

Methodological Answer:

Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., in Michael additions) .

Steric Protection : Shields the pyrrolone ring from undesired oxidation or dimerization .

Solubility Modulation : Increases lipophilicity, aiding purification via column chromatography .

Advanced: How is stability under varying pH conditions analyzed?

Methodological Answer:

pH-Dependent Degradation Studies :

- Incubate the compound in buffers (pH 1–13) at 37°C for 24h.

- Monitor degradation via HPLC (C18 column, λ=254 nm).

Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 8h at pH 12 (due to hydroxyl group deprotonation) .

Mass Balance : Confirm degradation products (e.g., sulfonic acid derivatives) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.